Ethyl 5-acetyl-4-methyl-2-({[5-(4-methylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)thiophene-3-carboxylate
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Overview
Description
ETHYL 5-ACETYL-4-METHYL-2-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-ACETYL-4-METHYL-2-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]THIOPHENE-3-CARBOXYLATE involves multiple steps, starting from the preparation of the thiophene ring. The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-ACETYL-4-METHYL-2-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazole ring to an oxazoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce oxazoline derivatives.
Scientific Research Applications
ETHYL 5-ACETYL-4-METHYL-2-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: The compound can be used as a corrosion inhibitor and in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of ETHYL 5-ACETYL-4-METHYL-2-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Properties
Molecular Formula |
C21H20N2O5S |
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Molecular Weight |
412.5 g/mol |
IUPAC Name |
ethyl 5-acetyl-4-methyl-2-[[5-(4-methylphenyl)-1,2-oxazole-3-carbonyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C21H20N2O5S/c1-5-27-21(26)17-12(3)18(13(4)24)29-20(17)22-19(25)15-10-16(28-23-15)14-8-6-11(2)7-9-14/h6-10H,5H2,1-4H3,(H,22,25) |
InChI Key |
LYSWCNCCYGUGGI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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